![molecular formula C18H18N6O2S2 B2495019 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 852145-06-3](/img/structure/B2495019.png)
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds play a pivotal role in medicinal chemistry and drug design due to their diverse biological activities. The synthesis of novel heterocyclic compounds, including those containing triazole, thiazole, and acetamide groups, has been a focus of research to explore their potential in various biological applications.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multistep chemical reactions including cyclization, acylation, and substitution reactions. These processes enable the introduction of diverse functional groups, which are critical for the biological activity of the compounds. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives involves establishing structures through spectral data such as MS, IR, CHN, and 1H NMR (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using advanced techniques like NMR, IR spectroscopy, and X-ray crystallography. The detailed molecular structure helps in understanding the conformation and stereochemistry, which are crucial for their biological activity. For example, the study of crystal structures of related compounds can provide insights into their conformational preferences and molecular interactions (Bunev et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antimicrobial Properties : Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis involves the reaction of specific precursors to create compounds with potential against various pathogenic bacteria and fungi. For instance, triazole derivatives have shown potent activities against Candida species and other bacteria, highlighting their potential as antimicrobial agents (Altıntop et al., 2011).
COX Inhibitory Activity : Another area of application for triazole compounds is their COX inhibitory activity, with some derivatives displaying strong inhibitory effects on the COX-2 enzyme. This suggests their potential use in developing anti-inflammatory drugs (Ertas et al., 2022).
Anticancer Properties : The anticancer activities of triazole derivatives have also been a subject of research. Certain compounds have been found to exhibit selectivity towards various cancer cell lines, including melanoma and breast cancer, indicating their potential in cancer therapy (Ostapiuk et al., 2015).
Antioxidant and Antimicrobial Agents : Studies have also focused on the design and synthesis of triazole derivatives bearing indole and other moieties, demonstrating potent antimicrobial and antioxidant activities. These findings suggest the role of these compounds in addressing oxidative stress-related disorders and infections (Naraboli & Biradar, 2017).
Enzyme Inhibition : Triazole derivatives have been investigated for their ability to inhibit enzymes like lipase and α-glucosidase, which are critical in metabolic disorders. Some compounds show promising inhibitory activities, indicating their potential applications in treating diseases like obesity and diabetes (Bekircan et al., 2015).
Eigenschaften
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-26-8-7-24-16(13-10-20-14-5-3-2-4-12(13)14)22-23-18(24)28-11-15(25)21-17-19-6-9-27-17/h2-6,9-10,20H,7-8,11H2,1H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRQYFACAZOZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.